5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Descripción
Historical Context and Discovery
The development of this compound emerged from the broader exploration of tetrahydroisoquinoline derivatives in pharmaceutical research. Tetrahydroisoquinoline itself, classified as a secondary amine derived from isoquinoline by hydrogenation, represents a fundamental structural scaffold in medicinal chemistry. The systematic investigation of halogenated tetrahydroisoquinoline derivatives gained momentum during the late 20th and early 21st centuries as researchers sought to develop novel therapeutic agents with improved pharmacological properties.
The specific interest in 5,7-dichlorinated derivatives arose from structure-activity relationship studies that demonstrated the potential of strategically placed halogen substituents to modulate biological activity and chemical reactivity. The discovery process involved rational drug design approaches, where researchers identified the importance of electron-withdrawing groups at specific positions on the tetrahydroisoquinoline ring system. This compound gained particular prominence through its identification as a key intermediate in the synthesis of lifitegrast, which was discovered through a systematic process of identifying amino acid side chains vital for lymphocyte function-associated antigen-1 and intercellular adhesion molecule-1 binding.
The historical development of synthetic methodologies for accessing this compound involved significant advances in Friedel-Crafts cyclization reactions and subsequent functionalization strategies. Early synthetic approaches faced challenges related to regioselectivity and the stability of intermediates, leading to the development of more sophisticated protection and deprotection strategies that characterize current synthetic methods.
Significance in Isoquinoline Chemistry
This compound occupies a unique position within the broader family of isoquinoline derivatives due to its specific substitution pattern and chemical properties. The isoquinoline framework, characterized by a benzene ring fused to a pyridine ring, serves as the foundation for numerous bioactive compounds and natural products. The tetrahydroisoquinoline variant represents a saturated version of this system, providing increased conformational flexibility while maintaining the essential aromatic character necessary for biological activity.
The significance of the dichlorinated substitution pattern lies in its electronic and steric effects on the molecular system. The electron-withdrawing nature of chlorine atoms at positions 5 and 7 creates an electron-deficient aromatic system that exhibits distinct reactivity compared to unsubstituted tetrahydroisoquinoline derivatives. This electronic modification influences both the chemical behavior of the compound and its potential for further synthetic elaboration. The chlorine substituents also provide sites for potential nucleophilic substitution reactions, enabling the introduction of diverse functional groups through well-established synthetic transformations.
Within the context of isoquinoline chemistry, this compound demonstrates the principle of strategic functionalization to achieve specific chemical and biological objectives. The tetrahydroisoquinoline scaffold is encountered in numerous bioactive compounds and drugs, including those with analgesic, antipyretic, anti-inflammatory, and antioxidant properties. The dichlorinated derivative extends this pharmacological potential by providing a platform for further structural modification and optimization.
The compound also exemplifies the evolution of isoquinoline chemistry from natural product isolation to rational synthetic design. While many isoquinoline alkaloids are derived from natural sources, particularly from tyrosine and phenylalanine biosynthetic pathways, the synthetic accessibility of this compound represents the advancement of synthetic organic chemistry in creating non-natural analogs with enhanced properties.
Research Relevance and Applications
The research relevance of this compound is primarily established through its role as a synthetic intermediate in pharmaceutical chemistry. The compound serves as a crucial building block in the synthesis of lifitegrast, a novel integrin antagonist used for the treatment of dry eye disease. This application demonstrates the compound's utility in accessing complex pharmaceutical targets through systematic synthetic transformations.
Recent synthetic methodologies have focused on developing practical and scalable approaches for preparing both the base compound and its carboxylic acid derivative. A significant advancement involves the utilization of Friedel-Crafts cyclization followed by carboxylation reactions to introduce functional groups necessary for pharmaceutical applications. These synthetic developments have practical implications for industrial-scale production, with reported methods achieving high yields and purities suitable for pharmaceutical intermediate applications.
The compound's research applications extend beyond its role as a synthetic intermediate. Its structural features make it a valuable model system for studying the effects of halogen substitution on tetrahydroisoquinoline chemistry. The electron-withdrawing effects of the chlorine substituents influence the basicity, reactivity, and stability of the compound, providing insights into structure-property relationships that inform the design of related systems.
Current research directions involve exploring alternative synthetic routes that improve atom economy and reduce environmental impact. The development of formaldehyde-based protection strategies as alternatives to triphenylmethyl groups represents an advancement in green chemistry approaches. These methodological improvements demonstrate the ongoing relevance of this compound in synthetic organic chemistry research.
Position within Tetrahydroisoquinoline Alkaloid Classification
This compound occupies a distinctive position within the classification of tetrahydroisoquinoline alkaloids as a synthetic analog rather than a naturally occurring compound. The tetrahydroisoquinoline alkaloid family represents one of the largest families of alkaloids, exhibiting wide structural diversity and biological activity ranging from simple tetrahydroisoquinoline natural products to complex systems such as the ecteinascidins.
The classification of tetrahydroisoquinoline alkaloids typically considers both structural features and biosynthetic origins. Natural tetrahydroisoquinoline alkaloids are generally derived from aromatic amino acids, particularly tyrosine, through well-characterized biosynthetic pathways. In contrast, this compound represents a synthetic entry point into tetrahydroisoquinoline chemistry that incorporates non-natural halogen substituents.
Within the structural classification system, this compound belongs to the category of simple tetrahydroisoquinoline derivatives, distinguished by its halogenated aromatic ring and unsubstituted aliphatic portion. This structural simplicity contrasts with more complex alkaloids such as the saframycin family, which features multiple tetrahydroisoquinoline units connected through intricate bridging systems. However, the synthetic accessibility and functional group tolerance of the dichlorinated derivative make it a valuable precursor for accessing more complex structures.
The compound's position in alkaloid classification is further defined by its role as a synthetic intermediate rather than a terminal bioactive product. While many tetrahydroisoquinoline alkaloids exhibit direct biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, this compound primarily serves as a platform for further chemical elaboration. This functional role places it within the category of synthetic enablers that facilitate access to bioactive targets.
| Alkaloid Classification | Structural Features | Biological Activity | Synthetic Complexity |
|---|---|---|---|
| Simple tetrahydroisoquinolines | Single ring system | Variable | Low to moderate |
| Bis-tetrahydroisoquinolines | Two connected rings | High | Moderate to high |
| Tris-tetrahydroisoquinolines | Three connected rings | Very high | Very high |
| 5,7-Dichloro derivative | Halogenated single ring | Intermediate function | Low |
The evolutionary perspective of tetrahydroisoquinoline alkaloid chemistry reveals the compound's significance in bridging natural product chemistry with synthetic pharmaceutical chemistry. While traditional alkaloid research focused on isolation and structural elucidation of natural products, the development of synthetic analogs like this compound represents the maturation of the field toward rational design and medicinal chemistry applications.
Propiedades
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLOZFEMQTPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503768 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-56-0 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Benzyl Protection of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Objective: Protect the nitrogen atom to facilitate subsequent lithiation and carboxylation.
- Reagents and Conditions:
- Starting material: this compound hydrochloride
- Benzyl bromide (1.05–1.1 equivalents)
- Alkali base: Potassium carbonate or sodium carbonate (approx. 2.4 equivalents)
- Solvent: N,N-Dimethylformamide (DMF), volume approx. 4 times the weight of starting material
- Temperature: 0–5 °C
- Reaction time: 20 hours
- Procedure:
- Mix starting material, base, and DMF in a flask.
- Add benzyl bromide dropwise while maintaining low temperature.
- Stir for 20 hours at 0–5 °C.
- Quench by pouring into water and extract with ethyl acetate.
- Acidify with 12N HCl to pH 1–2 to precipitate solids.
- Filter, basify to pH 10–11 with 2N KOH, extract again with ethyl acetate.
- Wash organic phase with brine and concentrate under reduced pressure.
- Yield and Purity:
- Yield: Approximately 86%
- Product: 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a brown-yellow oil
- Characterization:
Debenzylation by Catalytic Hydrogenation
- Objective: Remove the benzyl protecting group to yield the target this compound-6-carboxylic acid hydrochloride.
- Reagents and Conditions:
- Catalyst: 5% Palladium on carbon (Pd/C)
- Acid: 12N Hydrochloric acid (HCl)
- Solvent: Methanol or ethanol
- Hydrogen gas atmosphere
- Temperature: 50–65 °C
- Pressure: 1–4 atm hydrogen pressure
- Reaction time: 16–20 hours
- Procedure:
- Charge autoclave with benzyl-protected acid hydrochloride, Pd/C, acid, and solvent.
- Purge with nitrogen and hydrogen multiple times.
- Maintain temperature and hydrogen pressure for the reaction duration.
- Filter catalyst, concentrate filtrate under reduced pressure.
- Crystallize product by adding water, stirring, filtering, and drying.
- Yield and Purity:
- Yield: 84–91%
- Purity: HPLC > 99%, with single impurity < 0.2%
- Characterization:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Benzyl Protection | 5,7-Dichloro-THIQ·HCl, benzyl bromide, K2CO3, DMF | 0–5 | 20 | ~86 | Not specified | Low temp to avoid side reactions |
| Carboxylation | n-BuLi, CO2, TMEDA, THF | Low (e.g., -78 to 0) | Not specified | High | Not specified | Organolithium intermediate |
| Debenzylation (Hydrogenation) | Pd/C, 12N HCl, MeOH or EtOH, H2 (1–4 atm) | 50–65 | 16–20 | 84–91 | >99% | Acidic conditions improve yield |
- The described method offers a robust synthetic route with stable intermediates, facilitating purification and minimizing waste.
- The use of benzyl protection is critical to direct lithiation and prevent side reactions.
- The carboxylation step using butyl lithium and CO2 is a classical approach for introducing carboxyl groups at specific positions on aromatic or heterocyclic rings.
- Catalytic hydrogenation under acidic conditions efficiently removes the benzyl group without affecting the chlorinated tetrahydroisoquinoline core.
- The process parameters such as temperature, pressure, and solvent choice have been optimized to maximize yield and purity, making the method suitable for scale-up and industrial manufacturing.
The preparation of this compound derivatives, particularly the 6-carboxylic acid hydrochloride, is effectively achieved through a three-step synthetic route involving benzyl protection, lithiation-carboxylation, and catalytic debenzylation. The method is well-documented with detailed reaction conditions, high yields, and excellent purity, supported by comprehensive NMR and HPLC data. This synthesis strategy is industrially viable and represents the current state-of-the-art for producing this compound.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Intermediate for Lifitegrast
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of Lifitegrast, a medication approved by the FDA for treating keratoconjunctivitis sicca (dry eye syndrome). Lifitegrast acts as a lymphocyte function-associated antigen-1 antagonist, inhibiting leukocyte adhesion and migration to inflammatory sites . The synthesis method involves several steps including benzyl protection and debenzylation reactions that yield high-purity products suitable for industrial production .
1.2 Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds demonstrate significant antioxidative and anti-inflammatory properties that can ameliorate neuronal damage and improve cognitive functions . Notably, derivatives like Dauricine have been shown to reduce intracellular calcium accumulation and oxidative stress in neuronal cultures .
Case Studies
3.1 Neuroprotective Effects in Animal Models
A case study involving the administration of Dauricine in mice models demonstrated its neuroprotective capabilities against secondary brain injuries induced by intracerebral hemorrhage. The study highlighted how Dauricine reversed the downregulation of glutathione peroxidase 4 (an important antioxidant enzyme), thereby reducing oxidative damage and improving outcomes in treated subjects .
3.2 Clinical Relevance in Alzheimer's Disease
Another case study reviewed the therapeutic potential of tetrahydroisoquinoline derivatives in Alzheimer's disease models. The findings suggested that these compounds could significantly reduce the severity of symptoms associated with neurodegeneration through their multifaceted mechanisms of action targeting altered signaling pathways .
Comparative Data Table
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters, potentially affecting various physiological processes.
Comparación Con Compuestos Similares
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-DCTIQ)
- Substituents : Chlorines at positions 7 and 7.
- Biological Activity: Inhibits monoamine oxidase (MAO) in rat brains, altering catecholamine levels . Undergoes microsomal aromatization in rat liver to yield metabolites like hydroxylamine, nitrone, and 7,8-dichloroisoquinoline .
- Key Differences : The 7,8-dichloro substitution facilitates oxidative metabolism and MAO inhibition, whereas 5,7-DCTIQ’s metabolic pathway is uncharacterized but may share similarities due to analogous halogen placement .
5-Chloro-1,2,3,4-tetrahydroisoquinoline
- Substituents : Single chlorine at position 5.
- Biological Activity: Limited data exist, but the absence of a second chlorine likely reduces steric and electronic effects compared to 5,7-DCTIQ. Simpler derivatives like this may serve as intermediates for functionalized THIQs .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
- Substituents : Methoxy groups at positions 6 and 7.
- Biological Activity: Exhibit weak beta-adrenoceptor agonism/antagonism . Serve as sigma-2 receptor (σ2R) ligands, highlighting the role of electron-donating methoxy groups in receptor binding .
- Key Differences : Methoxy groups enhance solubility and alter receptor affinity compared to electron-withdrawing chlorines in 5,7-DCTIQ.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ)
- Substituents : Methyl group at position 1.
- Biological Activity: Neuroprotective: Increases glutathione and nitric oxide levels, countering oxidative stress . Neurotoxic: N-methylation and oxidation by MAO yield cytotoxic isoquinolinium ions, implicated in Parkinson’s disease .
- Key Differences : Methylation at the 1-position modifies BBB penetration and metabolic fate, contrasting with 5,7-DCTIQ’s halogen-driven effects.
Structural and Functional Implications
Substituent Effects on Pharmacokinetics
- Chlorine vs. Methoxy : Chlorines (electron-withdrawing) may reduce metabolic oxidation compared to methoxy groups (electron-donating), prolonging half-life. For example, 7,8-DCTIQ’s aromatization contrasts with 6,7-dimethoxy-THIQ’s receptor binding .
- Positional Isomerism : 5,7-DCTIQ’s chlorine placement may hinder MAO interaction compared to 7,8-DCTIQ, which directly inhibits MAO .
Neurotoxic vs. Neuroprotective Profiles
- Neurotoxic THIQs: N-methylated derivatives (e.g., 1-MeTHIQ) and oxidized metabolites (e.g., isoquinolinium ions) induce dopaminergic neuron damage via MAO-mediated pathways .
- Neuroprotective THIQs: Non-methylated analogs like higenamine enhance antioxidant defenses, suggesting substituent-dependent outcomes .
Therapeutic Potential
- Enzyme Inhibition : 7,8-DCTIQ’s MAO inhibition contrasts with 5,7-DCTIQ’s undefined activity, though both dichloro derivatives may share metabolic instability .
- Receptor Targeting : 6,7-Dimethoxy-THIQs’ sigma-2 receptor affinity highlights how substituent polarity and size dictate target engagement .
Comparative Data Table
Actividad Biológica
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural modifications in THIQs can greatly influence their pharmacological profiles.
Biological Activities
1. Antimicrobial Properties:
DCTHIQ has shown promising activity against various pathogenic bacteria. Research indicates that derivatives of THIQ exhibit significant antibacterial effects. For instance, compounds derived from DCTHIQ have been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition at low concentrations .
2. Neuropharmacological Effects:
DCTHIQ is also being studied for its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite. Compounds that modulate these receptors may have therapeutic applications in treating disorders like insomnia and obesity .
3. Cytotoxicity:
In vitro studies have assessed the cytotoxic effects of DCTHIQ on cancer cell lines. Compounds containing the tetrahydroisoquinoline scaffold have shown selective cytotoxicity against certain cancer types, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of DCTHIQ and its derivatives is closely related to their structural features. Key modifications that enhance activity include:
- Chlorination: The presence of chlorine atoms at positions 5 and 7 increases the compound's potency against various pathogens.
- Functional Groups: The introduction of different functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several DCTHIQ derivatives against multiple bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Staphylococcus epidermidis and Klebsiella pneumoniae. Notably, one derivative showed synergistic effects when combined with cefuroxime, indicating potential for combination therapies .
Case Study 2: Neuropharmacological Evaluation
Research on DCTHIQ's role as an orexin receptor antagonist revealed its ability to inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, suggesting a mechanism for weight management therapies .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of DCTHIQ:
- Antimicrobial Efficacy: DCTHIQ derivatives were found to be more effective against Gram-positive bacteria compared to Gram-negative strains.
- Neuroprotective Effects: Certain analogs demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels .
- Cytotoxicity Studies: Preliminary results indicate that some derivatives selectively induce apoptosis in cancer cells while sparing normal cells .
Q & A
Q. How can the synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline be optimized for substituent-dependent reactivity?
The synthesis of substituted tetrahydroisoquinolines depends on the nature, number, and position of substituents. For 5,7-dichloro derivatives, bifunctional synthetic approaches (e.g., coupling reactions or cyclization strategies) are recommended to accommodate steric and electronic effects. Substituents at positions 5 and 7 may require halogen-specific catalysts (e.g., palladium for chloro groups) or controlled reaction temperatures to prevent dehalogenation. Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) ensures isolation of the target compound .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the tetrahydroisoquinoline backbone and substituent positions. For example, aromatic protons at positions 5 and 7 show downfield shifts due to electron-withdrawing chloro groups.
- IR Spectroscopy : Identifies C-Cl stretches (~550–750 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ for C9H8Cl2N) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substituent geometry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use receptor-binding assays (e.g., radioligand displacement for opioid or adrenergic receptors) to assess affinity. Cell-based assays (e.g., antiproliferative effects in cancer cell lines) can screen for cytotoxicity. Ensure compounds are solubilized in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can stereoselective synthesis challenges in this compound derivatives be addressed?
Chiral resolution methods include:
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium complexes) to control stereocenters.
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization.
- Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to isolate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for tetrahydroisoquinoline derivatives?
Cross-validate results using:
- Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition).
- Species-Specific Models : Test in human vs. murine cell lines to account for receptor heterogeneity.
- Metabolic Stability Studies : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
Q. How can substituent effects on pharmacological activity be systematically analyzed?
Employ a structure-activity relationship (SAR) approach:
- Synthesize analogs with varying substituents (e.g., 5,7-dichloro vs. 6,7-dimethoxy).
- Test in parallel assays (e.g., IC50 in receptor binding, logP for lipophilicity).
- Use computational modeling (e.g., molecular docking) to predict binding modes and steric clashes. Correlate with experimental data to identify pharmacophores .
Q. What methodologies ensure analytical purity for regulatory compliance in preclinical studies?
Follow ICH Q2(R1) guidelines for method validation:
- HPLC/GC : Use C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm).
- Residual Solvent Analysis : GC-MS with headspace sampling for solvents like DCM or THF.
- Elemental Analysis : Confirm halogen content (Cl%) matches theoretical values.
- QC Documentation : Include batch-specific certificates of analysis (CoA) with traceable reference standards .
Research Gaps and Future Directions
Q. What understudied applications of this compound warrant further investigation?
- Bifunctional Derivatives : Limited studies exist on dual-targeting analogs (e.g., combining chloro and sulfonyl groups for enhanced receptor cross-reactivity) .
- Metal Complexation : Explore coordination with transition metals (e.g., Cu²+ or Zn²+) for catalytic or antimicrobial applications .
- Neuroimaging Probes : Develop radiolabeled analogs (e.g., 18F or 11C isotopes) for PET imaging of neurological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
